tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
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Description
Tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate, also known as TAD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and medicinal chemistry. TAD is a piperidine derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.
Scientific Research Applications
Stereoselective Synthesis
The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its utility in creating stereochemically homogeneous compounds with potential pharmaceutical applications (Moskalenko & Boev, 2014).
Synthesis of Biologically Active Intermediates
It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), a potent medication used in cancer treatment. This highlights its significance in the development of therapeutic agents (Zhao et al., 2017).
Creation of Diverse Piperidine Derivatives
This compound is utilized in reactions leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of a wide range of piperidine derivatives. This underscores its role in expanding the toolkit for synthesizing novel organic molecules (Moskalenko & Boev, 2014).
Development of Schiff Base Compounds
The compound is involved in the synthesis and characterization of Schiff base compounds derived from its reaction with aromatic aldehyde, indicating its utility in creating compounds with potential for various applications, including materials science and catalysis (Çolak et al., 2021).
Asymmetric Synthesis of Amines
It is a versatile intermediate for the asymmetric synthesis of amines, demonstrating the importance of this compound in enantioselective chemistry, which is crucial for the development of drugs with high specificity and reduced side effects (Ellman et al., 2002).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUDBVQYJKBHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate |
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